2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid
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Overview
Description
2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid is a heterocyclic aromatic compound that contains both pyridine and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 3,5-dimethylbenzaldehyde with malononitrile to form 3,5-dimethylphenylacetonitrile. This intermediate is then subjected to cyclization with 2-aminopyridine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenylpyridine-3-carboxylic acid: Similar structure but lacks the dimethyl groups on the phenyl ring.
2-Amino-5-(3-methylphenyl)pyridine-3-carboxylic acid: Similar structure with only one methyl group on the phenyl ring.
2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid: Similar structure with the methyl group in a different position on the phenyl ring.
Uniqueness
The presence of two methyl groups on the phenyl ring in 2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid can influence its chemical reactivity and biological activity, making it unique compared to its analogs. These structural differences can lead to variations in the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8-3-9(2)5-10(4-8)11-6-12(14(17)18)13(15)16-7-11/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWGNBFSNIHBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687082 |
Source
|
Record name | 2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-26-4 |
Source
|
Record name | 2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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